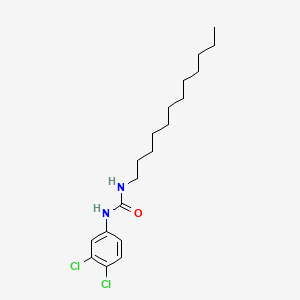![molecular formula C17H15Cl3N2O3 B11985969 2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)
2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE is a synthetic organic compound It is characterized by the presence of multiple chlorinated aromatic rings and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE typically involves the following steps:
Formation of 2,4-Dichlorobenzoic Acid: This can be achieved through the chlorination of benzoic acid.
Synthesis of 4-Chloro-3,5-Dimethylphenoxyacetic Acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoic acid with 4-chloro-3,5-dimethylphenoxyacetic acid hydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group.
Reduction: Reduction reactions can occur, potentially converting the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Biological Activity: The compound may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.
Industry
Agriculture: Possible applications as a herbicide or pesticide due to its chemical structure.
作用机制
The mechanism of action of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor in the synthesis of the compound.
4-Chloro-3,5-Dimethylphenoxyacetic Acid: Another precursor.
Hydrazides: A class of compounds with similar functional groups.
Uniqueness
The uniqueness of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.
属性
分子式 |
C17H15Cl3N2O3 |
|---|---|
分子量 |
401.7 g/mol |
IUPAC 名称 |
2,4-dichloro-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-9-5-12(6-10(2)16(9)20)25-8-15(23)21-22-17(24)13-4-3-11(18)7-14(13)19/h3-7H,8H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
MJHDVULYBGGQFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide](/img/structure/B11985911.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985918.png)
![Pentyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11985920.png)
![3-(4-isopropoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985922.png)
![(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B11985929.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)
![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

